1-(5-Vinylpyridin-2-yl)azepane
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Overview
Description
1-(5-Vinylpyridin-2-yl)azepane is a seven-membered heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Vinylpyridin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 5-vinyl-2-pyridine with azepane can be catalyzed by palladium-based catalysts under mild conditions. The reaction typically proceeds smoothly with high yields and minimal byproducts .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-Vinylpyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepanes, which can be further functionalized for specific applications .
Scientific Research Applications
1-(5-Vinylpyridin-2-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(5-Vinylpyridin-2-yl)azepane involves its interaction with specific molecular targets. The vinyl group allows the compound to form covalent bonds with target molecules, leading to the modulation of biological pathways. This interaction can result in various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered ring containing nitrogen.
Oxepane: A seven-membered ring containing oxygen.
Thiepane: A seven-membered ring containing sulfur.
Uniqueness
1-(5-Vinylpyridin-2-yl)azepane is unique due to the presence of both a vinyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)azepane |
InChI |
InChI=1S/C13H18N2/c1-2-12-7-8-13(14-11-12)15-9-5-3-4-6-10-15/h2,7-8,11H,1,3-6,9-10H2 |
InChI Key |
XWSHTWVNWGXVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2CCCCCC2 |
Origin of Product |
United States |
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